1,4,7,10-Tetrathiacyclododecane
Overview
Description
1,4,7,10-Tetrathiacyclododecane is a crown thioether compound with the molecular formula C₈H₁₆S₄. It is a twelve-membered ring containing four sulfur atoms at positions 1, 4, 7, and 10. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetrathiacyclododecane can be synthesized through the cyclization of appropriate dithiols. One common method involves the reaction of 1,2-ethanedithiol with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrathiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,4,7,10-Tetrathiacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential in biological systems due to its ability to bind metal ions.
Medicine: Explored for use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the preparation of sorbent materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetrathiacyclododecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and metal ion sequestration .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of sulfur.
1,4,7,10-Tetraoxacyclododecane: Contains oxygen atoms instead of sulfur
Uniqueness
1,4,7,10-Tetrathiacyclododecane is unique due to its sulfur atoms, which provide distinct chemical properties compared to its oxygen and nitrogen analogs. The sulfur atoms offer different coordination chemistry and reactivity, making it valuable in specific applications where sulfur’s properties are advantageous .
Properties
IUPAC Name |
1,4,7,10-tetrathiacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBAFLKPUVJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCSCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180083 | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25423-56-7 | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25423-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025423567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25423-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetrathiacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-TETRATHIACYCLODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLZ9K3KCA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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